

Application Notes and Protocols for AZD4144 in LPS/ATP-Induced Inflammation Models

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Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689

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Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. **AZD4144** directly binds to the NLRP3 protein, stabilizing its inactive state and thereby preventing the downstream cascade of inflammatory events.^{[1][2]} These application notes provide detailed protocols for utilizing **AZD4144** in established in vitro and in vivo models of LPS/ATP-induced inflammation, which are standard methods for evaluating NLRP3 inflammasome inhibitors.

The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step, often induced by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1 β (pro-IL-1 β) expression. The second "activation" step, triggered by stimuli such as extracellular ATP, results in the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1 β and IL-18.

Mechanism of Action of AZD4144

AZD4144 is an orally active small molecule that specifically targets the NLRP3 inflammasome.^[3] It has been shown to compete for binding with the known NLRP3 inhibitor MCC950, suggesting a direct interaction with the NLRP3 protein to prevent its activation.^{[1][2]} By

inhibiting the NLRP3 inflammasome, **AZD4144** effectively blocks the release of IL-1 β and IL-18, key mediators of inflammation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of **AZD4144** in inhibiting NLRP3 inflammasome activation.

Table 1: In Vitro Potency of **AZD4144**

Cell Line	Activator	Readout	IC50 / EC50	Reference
THP-1 human monocytes	BzATP	IL-1 β release	IC50: 0.01 μ M	[3]
THP-1 human monocytes	Nigericin	IL-1 β release	IC50: 0.027 μ M	[3]
THP-1-ASC-GFP cells	Nigericin + LPS	NLRP3 puncta formation	EC50: 0.082 μ M	[3]

Table 2: In Vivo Efficacy of **AZD4144**

Animal Model	Challenge	Administration Route	Dose	Effect	Reference
BALB/cAJcl mice	LPS/ATP	Oral (p.o.)	3 mg/kg	82% inhibition of IL-1 β production	[3]
Mouse	LPS/ATP	Not specified	10 mg/kg	Minimum effective dose for inhibition of NLRP3 induced inflammation	[1]

Experimental Protocols

In Vitro Model: LPS/ATP-Induced IL-1 β Release in THP-1 Macrophages

This protocol describes the use of the human monocytic cell line THP-1 to assess the in vitro efficacy of **AZD4144**. THP-1 cells are differentiated into macrophage-like cells, primed with LPS, and then stimulated with ATP to induce NLRP3-dependent IL-1 β release.

Materials:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP)
- **AZD4144**
- DMSO (vehicle control)
- IL-1 β ELISA kit
- 96-well cell culture plates

Protocol:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- To differentiate, seed THP-1 cells at a density of 5×10^4 cells/well in a 96-well plate in 100 μ L of culture medium containing 50-100 ng/mL PMA.
- Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
- Priming:
 - After differentiation, carefully remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.
 - Prime the cells by adding LPS to a final concentration of 1 μ g/mL.
 - Incubate for 3 hours at 37°C.
- Inhibitor Treatment:
 - Prepare serial dilutions of **AZD4144** in serum-free RPMI-1640. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
 - After the 3-hour LPS priming, add the desired concentrations of **AZD4144** or vehicle control to the respective wells.
 - Incubate for 1 hour at 37°C.
- Activation:
 - Add ATP to a final concentration of 5 mM to all wells (except for negative control wells).
 - Incubate for 1 hour at 37°C.
- Cytokine Measurement:
 - Following incubation, centrifuge the plate at 500 x g for 5 minutes.
 - Carefully collect the cell culture supernatants.
 - Measure the concentration of IL-1 β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Model: LPS/ATP-Induced Peritonitis in Mice

This protocol describes an acute in vivo model of NLRP3 inflammasome activation in mice. Intraperitoneal injection of LPS followed by ATP leads to a rapid inflammatory response characterized by the release of IL-1 β and IL-18 into the plasma.

Materials:

- BALB/c mice (or other suitable strain)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP)
- **AZD4144**
- Vehicle control (e.g., 0.5% methylcellulose)
- Sterile, pyrogen-free saline
- Blood collection tubes (with anticoagulant)
- IL-1 β and IL-18 ELISA kits

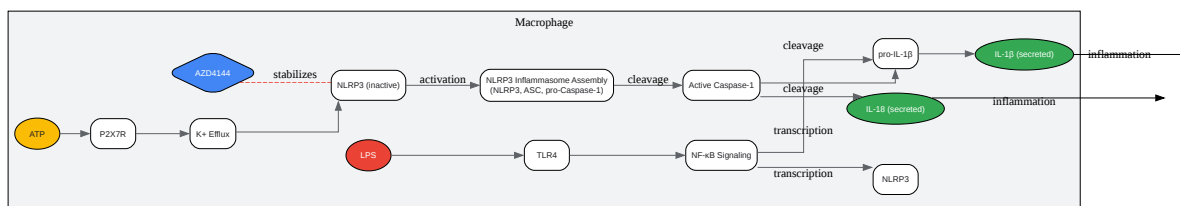
Protocol:

- Animal Acclimatization:
 - House mice in a controlled environment for at least one week before the experiment.
- Compound Administration:
 - Prepare a formulation of **AZD4144** in a suitable vehicle.
 - Administer **AZD4144** or vehicle control to the mice via oral gavage (p.o.) at the desired dose (e.g., 3 mg/kg). The timing of administration should be determined based on the pharmacokinetic profile of the compound (typically 1-2 hours before LPS challenge).
- Inflammasome Priming and Activation:

- At the appropriate time after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.5 mL of a 4 µg/mL solution).
- Approximately 2 hours after the LPS injection, administer ATP via i.p. injection (e.g., 0.5 mL of a 30 mM solution).
- Sample Collection:
 - At a defined time point after the ATP challenge (e.g., 30-60 minutes), collect blood samples via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
 - Centrifuge the blood samples to separate the plasma.
- Cytokine Measurement:
 - Measure the concentrations of IL-1 β and IL-18 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

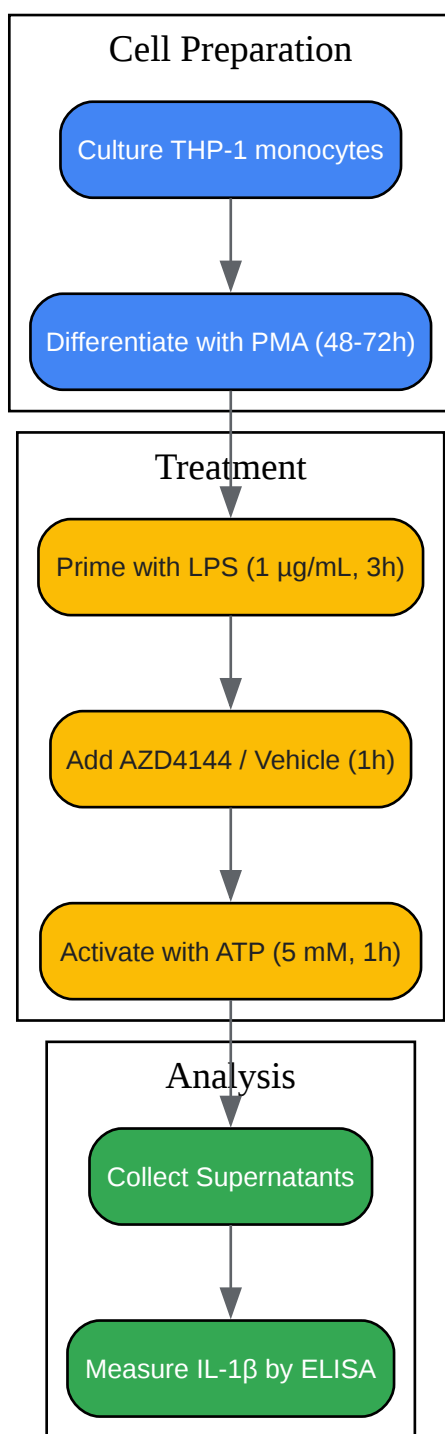
Signaling Pathway of LPS/ATP-Induced NLRP3 Inflammasome Activation and Inhibition by **AZD4144**



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Caption: **AZD4144** inhibits the NLRP3 inflammasome signaling pathway.

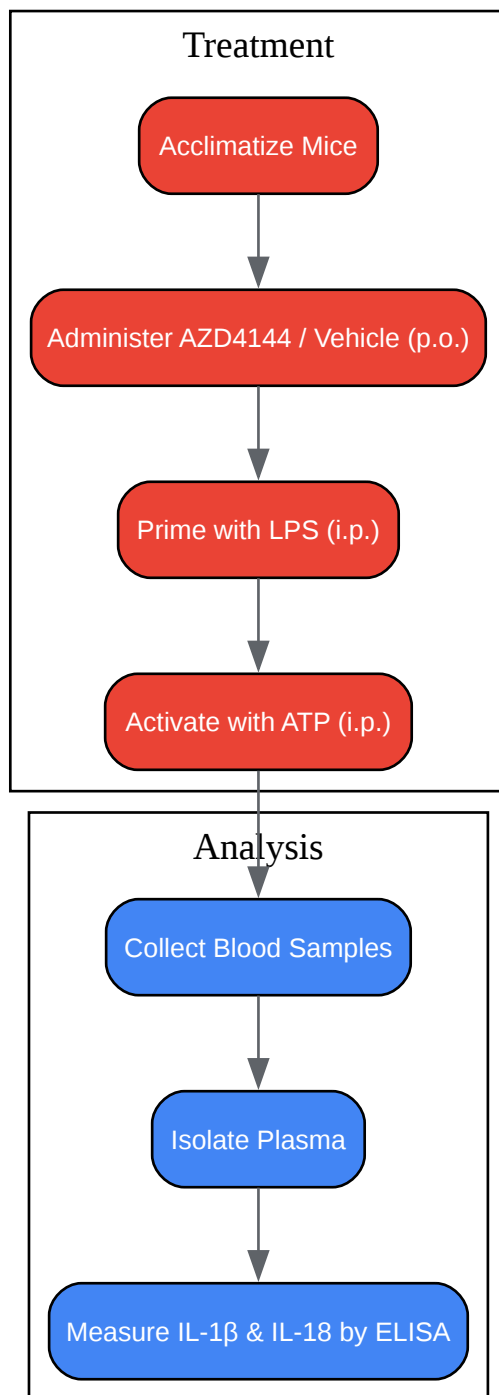
Experimental Workflow for In Vitro AZD4144 Efficacy Testing



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Caption: Workflow for in vitro evaluation of **AZD4144**.

Experimental Workflow for In Vivo AZD4144 Efficacy Testing



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Caption: Workflow for in vivo evaluation of **AZD4144**.

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